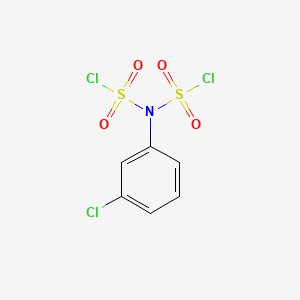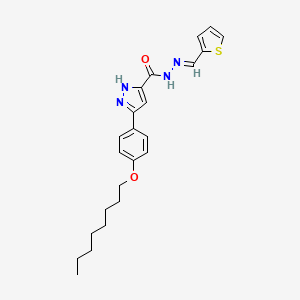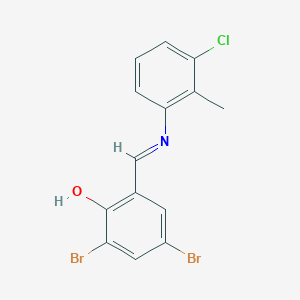
(Carboxymethyl-(2,5-dihydroxy-benzyl)-amino)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Carboxymethyl-(2,5-dihydroxy-benzyl)-amino)-acetic acid is a complex organic compound characterized by its unique structure, which includes carboxymethyl and dihydroxybenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Carboxymethyl-(2,5-dihydroxy-benzyl)-amino)-acetic acid typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dihydroxybenzylamine with chloroacetic acid under basic conditions to form the desired product. The reaction is usually carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(Carboxymethyl-(2,5-dihydroxy-benzyl)-amino)-acetic acid can undergo various chemical reactions, including:
Oxidation: The dihydroxybenzyl group can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(Carboxymethyl-(2,5-dihydroxy-benzyl)-amino)-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for metal ions.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (Carboxymethyl-(2,5-dihydroxy-benzyl)-amino)-acetic acid involves its interaction with specific molecular targets. The dihydroxybenzyl group can chelate metal ions, affecting various biochemical pathways. Additionally, the compound can act as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzoic acid: Similar in structure but lacks the amino and carboxymethyl groups.
3-Acetoxy-2-methylbenzoic acid: Contains an acetoxy group instead of the dihydroxybenzyl group.
Uniqueness
(Carboxymethyl-(2,5-dihydroxy-benzyl)-amino)-acetic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to chelate metal ions and act as an antioxidant sets it apart from other similar compounds.
Properties
Molecular Formula |
C11H13NO6 |
|---|---|
Molecular Weight |
255.22 g/mol |
IUPAC Name |
2-[carboxymethyl-[(2,5-dihydroxyphenyl)methyl]amino]acetic acid |
InChI |
InChI=1S/C11H13NO6/c13-8-1-2-9(14)7(3-8)4-12(5-10(15)16)6-11(17)18/h1-3,13-14H,4-6H2,(H,15,16)(H,17,18) |
InChI Key |
XBWGPTMNFDDPMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)CN(CC(=O)O)CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Bromo-5-(3-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11991710.png)
![2,2-dimethyl-N-[2,2,2-trichloro-1-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)ethyl]propanamide](/img/structure/B11991712.png)


![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11991737.png)





![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[3-(benzyloxy)phenyl]methylidene}acetohydrazide](/img/structure/B11991768.png)
![2-amino-4-(2,5-dimethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B11991772.png)
![N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-2,2-dimethylpropanamide](/img/structure/B11991774.png)

